molecular formula C6H9NO5 B556443 N-Acetyl-DL-aspartic acid CAS No. 2545-40-6

N-Acetyl-DL-aspartic acid

Cat. No.: B556443
CAS No.: 2545-40-6
M. Wt: 175.14 g/mol
InChI Key: OTCCIMWXFLJLIA-UHFFFAOYSA-N
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Description

N-Acetyl-DL-aspartic acid is an aspartic acid derivative.
This compound is a natural product found in Homo sapiens and Phaseolus vulgaris with data available.

Mechanism of Action

Target of Action

N-Acetyl-DL-aspartic acid (NAA) primarily targets neurons and oligodendrocytes in the brain . In neurons, it acts as an osmolyte involved in fluid balance . In oligodendrocytes, which are the glial cells that myelinate neuronal axons, NAA serves as a source of acetate for lipid and myelin synthesis .

Mode of Action

NAA is synthesized from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase (Asp-NAT) in neuronal mitochondria . It is then hydrolyzed to L-aspartate and acetate by aspartoacylase (ASPA), which is expressed by oligodendrocytes . This interaction with its targets leads to changes in fluid balance in neurons and lipid synthesis in oligodendrocytes .

Biochemical Pathways

The metabolism of NAA has been implicated in lipid synthesis and histone acetylation . It is also a precursor for the synthesis of the neuronal dipeptide N-acetylaspartylglutamate . Moreover, NAA plays a potential role in energy production from the amino acid glutamate in neuronal mitochondria .

Pharmacokinetics

It is known that naa is synthesized in neuronal mitochondria and is then hydrolyzed in oligodendrocytes . More research is needed to fully understand the ADME properties of NAA and their impact on its bioavailability.

Result of Action

The action of NAA results in several molecular and cellular effects. In neurons, it contributes to fluid balance . In oligodendrocytes, it provides acetate for lipid and myelin synthesis, contributing to the myelination of neuronal axons . Additionally, the metabolism of NAA has been implicated in lipid synthesis and histone acetylation .

Biochemical Analysis

Biochemical Properties

N-Acetyl-DL-aspartic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its primary functions is to act as an acetate shuttle from the mitochondrion to the cell membrane .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-acetamidobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCCIMWXFLJLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862506
Record name N-Acetylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2545-40-6, 997-55-7
Record name N-Acetylaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2545-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-DL-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-DL-aspartic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128611
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Record name L-Aspartic acid, N-acetyl-
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Record name N-Acetylaspartic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.025
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Acetyl-DL-aspartic acid in stress response?

A1: While this compound itself wasn't directly investigated in the provided research, a closely related compound, di(3-dimethoxyphosphorylpropyl) ester of this compound (PIR-87-6-0), showed promising stress-protective effects. [] This compound, along with dilithium-N-acetyl-L-aspartic acid (AKF-94), demonstrated positive impacts on behavioral and morphological changes induced by immobilization stress in animal models. [] Researchers hypothesize that this protective effect might be linked to the compounds' influence on excitatory amino acid transmission. []

Q2: How does this compound compare to L-glutamic acid in affecting ion content in brain tissues?

A2: While the provided research doesn't directly investigate this compound's impact on ion content, it highlights the effects of its related compound, this compound. Unlike L-glutamic acid and N-methyl-dl-aspartic acid, which significantly increased the sodium ion (Na+) content in brain tissue samples, this compound did not show any effect. [] This suggests a potential difference in how these compounds interact with cellular mechanisms regulating ion balance in the brain.

Q3: Can this compound be used in Magnetic Resonance Spectroscopy (MRS)?

A3: Yes, this compound can serve as a viable substitute for N-Acetyl-L-aspartic acid in Proton Magnetic Resonance Spectroscopy (MRS) phantoms. [] Researchers successfully built and tested a phantom using this compound, achieving high-quality spectra comparable to those obtained with a commercial phantom using N-Acetyl-L-aspartic acid. [] This finding offers a practical alternative for MRS applications, particularly in situations where N-Acetyl-L-aspartic acid availability is limited.

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